tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
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Overview
Description
tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- tert-Butyl (S)-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate .
Uniqueness
The uniqueness of tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable scaffold in medicinal chemistry and other fields .
Biological Activity
tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyrazolo Ring : This involves cyclization reactions that incorporate the necessary nitrogen atoms into the ring structure.
- Carboxylation : The introduction of the carboxylate group at the 6-position is crucial for biological activity.
- tert-Butyl Protection : The tert-butyl group is often introduced to enhance solubility and stability.
Antimicrobial Properties
Research has shown that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain analogs possess potent inhibitory effects against Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
Compound | Target Organism | MIC (µM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3g | Escherichia coli | 0.21 |
3g | Candida albicans | 0.83 |
The biological activity is often attributed to the ability of these compounds to interact with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that these compounds can form hydrogen bonds with critical residues in the active sites of these enzymes, which is essential for their antibacterial efficacy.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines like HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) indicate a favorable safety profile for certain derivatives. For example, compound 3f exhibited low toxicity with an IC50 value significantly higher than its antimicrobial activity threshold.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-c]pyridine derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence potency.
- Ring Modifications : Alterations in the pyrazolo ring can enhance binding affinity to target enzymes.
Table: Key Structural Modifications and Their Effects
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups on the phenyl ring | Increased potency against Gram-negative bacteria |
Methyl substitutions at position 5 | Enhanced solubility and bioavailability |
Study 1: Antimicrobial Efficacy
A study evaluated various pyrazolo[3,4-c]pyridine derivatives against clinical strains of bacteria. Compound 3g was highlighted for its exceptional activity against Pseudomonas aeruginosa and Escherichia coli with low MIC values.
Study 2: In Vivo Assessments
In vivo studies demonstrated that selected compounds could effectively reduce bacterial load in infected animal models without significant side effects, suggesting their potential for therapeutic applications.
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-8-5-9-6-13-14-10(9)7-15(8)11(16)17-12(2,3)4/h6,8H,5,7H2,1-4H3,(H,13,14) |
InChI Key |
LRKIJZPYZPAVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1C(=O)OC(C)(C)C)NN=C2 |
Origin of Product |
United States |
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